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Compound of Interest

Compound Name:
N-Methyl-N-phenylnaphthalen-2-

amine

Cat. No.: B1611167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-Methyl-N-phenylnaphthalen-2-amine. Due to the limited availability of experimental spectra

for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. For comparative analysis, experimental data

for the closely related parent compound, N-phenylnaphthalen-2-amine, is also included where

available. This guide also details the standard experimental protocols for acquiring such

spectroscopic data.

Predicted Spectroscopic Data for N-Methyl-N-
phenylnaphthalen-2-amine
The following tables summarize the predicted spectroscopic data for N-Methyl-N-
phenylnaphthalen-2-amine. These predictions were generated using computational chemistry

software and are intended to provide a reference for the expected spectral characteristics of

this compound.

Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Prediction Prediction Prediction Prediction

3.40 s 3H N-CH₃

6.90 - 7.80 m 12H Ar-H

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

Prediction Prediction

40.5 N-CH₃

118.0 - 148.0 Ar-C

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

Prediction Prediction Prediction

3050-3020 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Strong C=C stretch (aromatic)

1360 Strong C-N stretch

750-700 Strong C-H bend (aromatic)

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

Prediction Prediction Prediction

233 100 [M]⁺

218 80 [M-CH₃]⁺

115 40 [C₉H₇]⁺

77 30 [C₆H₅]⁺

Experimental Spectroscopic Data for N-
phenylnaphthalen-2-amine (Reference Compound)
For the purpose of comparison, the following tables present the experimental spectroscopic

data for the parent compound, N-phenylnaphthalen-2-amine.

Experimental Infrared (IR) Spectroscopy Data
Data sourced from the NIST Chemistry WebBook.[1][2][3]

Wavenumber (cm⁻¹) Intensity Assignment

3390 Medium N-H stretch

3050 Medium C-H stretch (aromatic)

1600, 1500, 1450 Strong C=C stretch (aromatic)

1310 Strong C-N stretch

740, 690 Strong C-H bend (aromatic)

Experimental Mass Spectrometry (MS) Data
Data sourced from the NIST Chemistry WebBook.[1][2]
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m/z Relative Intensity (%) Assignment

219 100 [M]⁺

218 80 [M-H]⁺

115 30 [C₉H₇]⁺

77 20 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

practices in the field for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the

sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (e.g., ¹H, ¹³C). Standard acquisition parameters are set, including

the number of scans, relaxation delay, and pulse width.

Data Acquisition: The prepared sample tube is placed in the NMR probe. The magnetic field

is shimmed to achieve homogeneity. The NMR spectrum is then acquired.

Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier

transformation. Phase and baseline corrections are applied to the spectrum. Chemical shifts

are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure good

contact between the sample and the crystal.
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Background Spectrum: A background spectrum of the empty ATR crystal is recorded to

account for any atmospheric and instrumental variations.

Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument directs a

beam of infrared light through the ATR crystal, and the detector measures the light that is

absorbed by the sample.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solid samples or via a gas chromatograph (GC) for

volatile samples. The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of an

organic compound.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation
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Determine Molecular Formula & Weight Identify Functional Groups Elucidate Structural Fragments
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Verify with 2D NMR & Further Analysis

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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